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Phase 1 Trials

Introduction
Zanidatamab zovodotin (also known as ZW49) is an investigational antibody-drug conjugate

(ADC) currently under evaluation for the treatment of HER2-expressing solid tumors.[1][2] It is

constructed from the humanized bispecific antibody zanidatamab, which targets two distinct

epitopes on the HER2 receptor, and a proprietary auristatin cytotoxic payload.[3][4][5] The

antibody and payload are connected via a protease-cleavable linker.[1][3] This design facilitates

dual HER2 signal blockade, receptor clustering, and potent delivery of the cytotoxic agent to

tumor cells.[5] This document provides a detailed overview of the initial safety and tolerability

data from the first-in-human Phase 1 clinical trial (NCT03821233) of zovodotin.[1][3]

Mechanism of Action
Zovodotin's mechanism of action is multifaceted. The bispecific antibody component,

zanidatamab, binds to two non-overlapping domains (extracellular domains 2 and 4) of the

HER2 receptor on the surface of cancer cells.[1][5] This biparatopic binding is designed to

enhance receptor internalization.[5] Following internalization into the cell via an endosome, the

ADC is trafficked to the lysosome. Inside the lysosome, the cleavable linker is proteolytically

degraded, releasing the auristatin payload.[1][5] The released cytotoxic agent then disrupts the

microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis

(programmed cell death).
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Caption: Mechanism of Action of Zovodotin.
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Experimental Protocols: Phase 1 Trial
(NCT03821233)
The initial safety and tolerability of zovodotin were evaluated in a first-in-human, open-label,

multicenter Phase 1 study.[5][6] The trial was designed with two primary parts: a dose-

escalation phase and a dose-expansion phase.[1][3]

Primary Objectives:

To characterize the safety and tolerability profile of zovodotin.[1][6]

To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose

(RP2D).[1][3][6]

Secondary Objectives:

To evaluate the pharmacokinetic (PK) parameters.[3]

To assess the preliminary antitumor activity per RECIST 1.1 criteria.[3]

Patient Population: The study enrolled patients with locally advanced (unresectable) or

metastatic HER2-expressing or -amplified solid cancers who had progressed on existing

approved therapies.[1][5] Eligible patients were required to have an ECOG performance status

of 0 or 1.[1] For certain cohorts, prior treatment with agents like trastuzumab, pertuzumab, and

fam-trastuzumab deruxtecan (T-DM1) was mandatory.[1] The trial included a diverse range of

cancers, with gastric (35%) and breast (15%) being the most common.[3]

Trial Design and Dosing: The dose-escalation phase utilized a classic 3+3 design to evaluate

different intravenous (IV) dosing schedules and levels.[1][3] The schedules investigated

included weekly (QW), every two weeks (Q2W), and every three weeks (Q3W) regimens.[3]

Based on the safety, tolerability, and activity data from this phase, specific doses and

schedules were selected for the dose-expansion phase to further evaluate these parameters in

specific tumor types.[1][3]
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Caption: Phase 1 Trial Workflow for Zovodotin.

Safety and Tolerability Profile
As of a December 19, 2022 data cutoff, 66 patients had been treated in the selected dose

escalation and expansion cohorts (1.25 mg/kg QW, 1.5 mg/kg QW, and 2.5 mg/kg Q3W).[3]

The overall safety profile of zovodotin was found to be manageable.[1][4][6]
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Treatment-Related Adverse Events (TRAEs)
The majority of TRAEs were Grade 1 or 2 in severity.[2][4] The overall incidence of TRAEs was

91%.[3] The most frequently reported TRAEs (≥20%) were keratitis (inflammation of the

cornea), alopecia (hair loss), and diarrhea.[3] No treatment-related deaths or cases of

interstitial lung disease (ILD)/pneumonitis were reported.[1][3]

Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs)

Adverse Event Incidence (Any Grade) Reference

Keratitis 44% [3]

Alopecia 26% [3]

Diarrhea 24% [3]

Data from selected cohorts (n=66) as of Dec 19, 2022.[3]

Grade 3 or higher TRAEs occurred in 21% of patients, with serious TRAEs reported in 6% of

patients.[3] Grade 4 events were infrequent and included infusion-related reaction and

decreased neutrophil count.[2][4]

Dose-Limiting Toxicities (DLTs)
Seven DLTs were observed across the dose-escalation cohorts.[3] These toxicities were crucial

in guiding dose selection. Notably, the 1.5 mg/kg QW regimen was closed due to the frequency

of DLTs and necessary dose modifications.[3] The maximum tolerated dose (MTD) was not

reached in the study.[1][6]

Table 2: Observed Dose-Limiting Toxicities (DLTs)
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Dosing Regimen Number of DLTs
DLT Event
Description

Reference

1.75 mg/kg QW 1 Grade 2 Keratitis [1]

1.5 mg/kg QW 4
3 x Grade 2 Keratitis,

1 x Grade 3 Diarrhea
[3]

1.25 mg/kg QW 2

Grade 3 Blurred

Vision, Grade 3

Infusion-Related

Reaction

[3]

| 2.5 mg/kg Q3W | 1 | Grade 2 Keratitis |[1][3] |

Recommended Phase 2 Dose (RP2D)
Based on a comprehensive evaluation of the safety, tolerability, pharmacokinetic, and

preliminary efficacy data, the 2.5 mg/kg Q3W regimen was selected as the RP2D for further

clinical development.[3] This regimen demonstrated a manageable safety profile and

encouraging antitumor activity in heavily pretreated patients.[3][6]

Table 3: Safety Profile Comparison of Key Regimens

Metric
1.25 mg/kg QW
(n=18)

1.5 mg/kg QW
(n=18)

2.5 mg/kg Q3W
(n=30)

Reference

Any-Grade

TRAE

Incidence

78% (14/18) 100% (18/18) 93% (28/30) [3]

Dose Reductions

due to TRAEs
- - 21% (overall) [1]

Discontinuations

due to TRAEs
- -

8 patients

(overall)
[3]

Serious TRAEs - - 6% (overall) [3]
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Data as of Dec 19, 2022.[3] Some data points are for the overall population as specific cohort

breakdowns were not available.

Conclusion
The initial data from the Phase 1 trial of zovodotin (ZW49) indicate a manageable safety and

tolerability profile in patients with heavily pretreated HER2-positive solid cancers.[1][2] The

most common treatment-related adverse events were keratitis, alopecia, and diarrhea, which

were mostly low-grade.[3] Dose-limiting toxicities, primarily ocular, were identified and informed

the selection of the recommended Phase 2 dose.[3] The regimen of 2.5 mg/kg administered

every three weeks was identified as the RP2D, demonstrating a favorable balance of safety

and preliminary antitumor activity, supporting its continued investigation in further clinical trials.

[3]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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